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molecular formula C16H25I B019508 1-(2-Iodoethyl)-4-octylbenzene CAS No. 162358-07-8

1-(2-Iodoethyl)-4-octylbenzene

Cat. No. B019508
M. Wt: 344.27 g/mol
InChI Key: YURZVKRFVMTWMC-UHFFFAOYSA-N
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Patent
US05952316

Procedure details

Sodium iodide (18.13 g) was added to a solution (500 ml) of the above-mentioned compound (31.5 g) in 2-butanone and the mixture was refluxed under heating for 4 hours. The reaction mixture was concentrated and poured into ice water. The resultant mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled away and the residue obtained was purified by silica gel column chromatography (eluent; ethyl acetate:hexane=1:20) to give 27.5 g of the subject compound as an oily substance (yield 80%).
Quantity
18.13 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].[CH3:3][C:4](=O)[CH2:5][CH3:6]>>[CH2:3]([C:4]1[CH:3]=[CH:3][C:4]([CH2:5][CH2:6][I:1])=[CH:6][CH:5]=1)[CH2:4][CH2:5][CH2:6][CH2:3][CH2:4][CH2:5][CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
18.13 g
Type
reactant
Smiles
[I-].[Na+]
Name
solution
Quantity
500 mL
Type
reactant
Smiles
Name
compound
Quantity
31.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
poured into ice water
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (eluent; ethyl acetate:hexane=1:20)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)C1=CC=C(C=C1)CCI
Measurements
Type Value Analysis
AMOUNT: MASS 27.5 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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